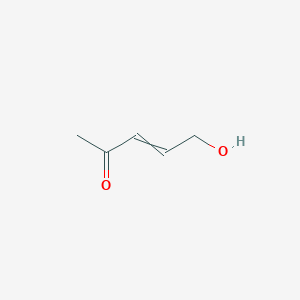![molecular formula C12H15BrN2O4 B12562086 Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- CAS No. 152538-16-4](/img/structure/B12562086.png)
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-: is a chemical compound with the molecular formula C12H15BrN2O4 It is known for its unique structure, which includes a bromobutoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobutanol with 2-nitrophenol to form the intermediate 4-(4-bromobutoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can undergo oxidation reactions, particularly at the bromobutoxy group.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Scientific Research Applications
Chemistry: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its functional groups that can mimic biological molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Acetamide, N-[4-(4-bromobutoxy)phenyl]-
- Acetamide, N-(4-bromophenyl)-
- Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-
Comparison: Compared to its analogs, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is unique due to the presence of both the bromobutoxy and nitrophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
152538-16-4 |
|---|---|
Molecular Formula |
C12H15BrN2O4 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
InChI Key |
RVBOPGSCNZDQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)



![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


